molecular formula C11H12N2O2 B13691296 Methyl 5,6-Dimethylbenzimidazole-2-carboxylate

Methyl 5,6-Dimethylbenzimidazole-2-carboxylate

Cat. No.: B13691296
M. Wt: 204.22 g/mol
InChI Key: ZOYBMSNYOPIGAT-UHFFFAOYSA-N
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Description

Methyl 5,6-Dimethylbenzimidazole-2-carboxylate is a high-purity chemical compound designed for pharmaceutical and biological research. This molecule features a benzimidazole core, a privileged scaffold in medicinal chemistry known for its structural resemblance to naturally occurring purine nucleotides, which allows it to interact readily with various biological polymers and enzymes . The benzimidazole pharmacophore is a versatile heterocyclic system present in numerous therapeutically important agents and is a top nitrogen-containing heterocycle found in FDA-approved drugs . Its derivatives demonstrate a wide array of pharmacological activities, including potential as anticancer agents that act as topoisomerase inhibitors, poly(ADP-ribose) polymerase (PARP) inhibitors, and kinase inhibitors . The specific 5,6-dimethyl substitution pattern is of significant interest as it is a key structural component of vitamin B12, where it serves as a ligand for the cobalt atom . The additional carboxylate ester functional group at the 2-position makes this compound a valuable synthetic intermediate for further chemical modifications and the development of novel bioactive molecules. Researchers can utilize this compound in exploring new targeted therapies, as a building block in coordination chemistry, or in synthesizing potential agents with antimicrobial, antiviral, or anti-inflammatory properties . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 5,6-dimethyl-1H-benzimidazole-2-carboxylate

InChI

InChI=1S/C11H12N2O2/c1-6-4-8-9(5-7(6)2)13-10(12-8)11(14)15-3/h4-5H,1-3H3,(H,12,13)

InChI Key

ZOYBMSNYOPIGAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)C(=O)OC

Origin of Product

United States

Preparation Methods

Preparation Methods of Methyl 5,6-Dimethylbenzimidazole-2-carboxylate

General Synthetic Strategy

The synthesis of this compound typically involves the formation of the benzimidazole ring through condensation reactions between appropriately substituted o-phenylenediamines and carboxylic acid derivatives or their functional equivalents. The methyl groups at positions 5 and 6 are introduced via the starting diamine or through subsequent substitution reactions.

Key Synthetic Routes

Condensation of 4,5-Dimethyl-o-phenylenediamine with Ester Derivatives
  • The classical approach involves reacting 4,5-dimethyl-o-phenylenediamine with methyl 2-formylbenzoate or similar carboxylic acid derivatives under acidic dehydrating conditions (e.g., polyphosphoric acid or zinc triflate catalyst).
  • This condensation leads to cyclization, forming the benzimidazole core with the ester group at position 2, yielding this compound.
  • Reaction conditions typically require heating at 100–180 °C for several hours to promote ring closure and dehydration.
One-Pot Synthesis Using Catalysts
  • Zinc triflate has been reported as an efficient catalyst for one-pot synthesis of 2-substituted benzimidazoles, including methyl-substituted derivatives.
  • The reaction involves stirring a mixture of 4,5-dimethyl-o-phenylenediamine and methyl 2-formylbenzoate in ethanol under reflux for 6–8 hours.
  • This method offers milder conditions compared to traditional polyphosphoric acid methods and improved yields (typically 65–80%).
Alternative Catalytic Methods
  • Ceric ammonium nitrate (CAN) in polyethylene glycol (PEG) medium and ammonium chloride in ethanol have been used for benzimidazole synthesis, providing eco-friendly and efficient alternatives.
  • Microwave-assisted synthesis has also been reported to accelerate the condensation of o-phenylenediamine derivatives with aldehydes or acid derivatives, reducing reaction times to minutes with comparable yields.

Functional Group Transformations

  • After ring formation, the carboxylic acid group can be esterified using standard esterification methods (e.g., treatment with methanol and acid catalyst) to yield the methyl ester.
  • Alternatively, starting materials can be pre-functionalized with the ester group before cyclization to avoid post-synthetic modifications.

Comparative Data Table of Preparation Methods

Preparation Method Starting Materials Catalyst/Conditions Reaction Time Yield (%) Advantages Disadvantages
Condensation with Polyphosphoric Acid 4,5-Dimethyl-o-phenylenediamine + methyl 2-formylbenzoate Polyphosphoric acid, 170–180 °C 4–8 hours 60–70 Established method, high purity Harsh conditions, corrosive
Zinc Triflate Catalyzed One-Pot Synthesis 4,5-Dimethyl-o-phenylenediamine + methyl 2-formylbenzoate Zn(OTf)2, ethanol reflux 6–8 hours 70–80 Milder conditions, good yield Requires catalyst preparation
Ceric Ammonium Nitrate in PEG 4,5-Dimethyl-o-phenylenediamine + aldehydes CAN, PEG, 50 °C 2 hours 65–75 Eco-friendly, efficient Catalyst cost
Microwave-Assisted Synthesis 4,5-Dimethyl-o-phenylenediamine + aldehydes Microwave irradiation, solvent varies Minutes 70–85 Rapid reaction, energy-saving Requires microwave reactor

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The benzimidazole ring undergoes electrophilic substitutions, with regioselectivity directed by the electron-donating methyl groups and electron-withdrawing ester.

Reaction Type Reagents/Conditions Position Substituted Key Observations
NitrationHNO₃/H₂SO₄, 0–5°C4- or 7-positionsMethyl groups at 5,6 block adjacent positions; nitro group introduced meta to ester .
SulfonationH₂SO₄/SO₃, 50°C4-positionSteric hindrance from methyl groups restricts substitution to less hindered sites .

Ester Functional Group Reactivity

The 2-carboxylate ester participates in hydrolysis and transesterification:

Hydrolysis

  • Acidic Hydrolysis : HCl (conc.)/reflux → yields 5,6-dimethylbenzimidazole-2-carboxylic acid.

  • Basic Hydrolysis : NaOH (aq)/ethanol → forms carboxylate salt, acidifiable to free acid .

Transesterification

  • Methanol/H₂SO₄ → methyl ester remains stable; ethanol analogs require prolonged heating .

Reduction Reactions

The imidazole ring and ester group are susceptible to reduction:

Reducing Agent Conditions Product Mechanistic Notes
LiAlH₄Dry THF, 0°C → RT2-(Hydroxymethyl)-5,6-dimethylbenzimidazoleEster reduced to alcohol; imidazole ring remains intact .
H₂/Pd-CEthanol, 25°CPartially saturated benzimidazoleSelective reduction of aromaticity under mild conditions .

Oxidation Reactions

Oxidative modifications target the methyl substituents and aromatic system:

Oxidizing Agent Conditions Product Outcome
KMnO₄H₂O, 100°C5,6-Dicarboxybenzimidazole-2-carboxylateMethyl groups oxidized to carboxylic acids .
H₂O₂/Fe²⁺Acidic medium, 60°CEpoxidation of alkyl chainsLimited efficacy due to steric protection by methyl groups .

Coordination Chemistry

The benzimidazole nitrogen acts as a ligand in metal complexes:

  • Cobalt(II) Complexation : Reacts with Co(NO₃)₂ in ethanol to form [Co(L)₂(NO₃)₂], where L = methyl 5,6-dimethylbenzimidazole-2-carboxylate.

    • Geometry : Trigonal bipyramidal (confirmed by UV-Vis and magnetic moment data) .

    • Applications : Antimicrobial activity against Candida albicans and Enterococcus faecium .

Nucleophilic Substitution

The ester group undergoes nucleophilic acyl substitution:

Nucleophile Conditions Product Yield
NH₃ (excess)Methanol, 25°C, 24 hr5,6-Dimethylbenzimidazole-2-carboxamide78%
R-OH (primary)Acid catalysis, refluxCorresponding alkyl ester65–85%

Decarboxylation

Thermal decomposition of the ester proceeds via:

  • Pathway : Heating >200°C → loss of CO₂ → 5,6-dimethylbenzimidazole .

  • Mechanism : Radical intermediates stabilized by aromatic system .

Critical Analysis of Reactivity Trends

  • Steric Effects : 5,6-Dimethyl groups hinder reactions at adjacent positions (e.g., nitration at 4/7 instead of 5/6) .

  • Electronic Effects : Electron-withdrawing ester directs electrophiles to nitrogen-rich regions of the ring .

  • Comparative Stability : Methyl ester shows higher hydrolytic stability than ethyl analogs under basic conditions .

This compound’s versatility in electrophilic, nucleophilic, and coordination reactions underscores its utility in medicinal chemistry and materials science. Experimental data emphasize the balance between steric bulk and electronic modulation in directing reactivity.

Scientific Research Applications

While "Methyl 5,6-Dimethylbenzimidazole-2-carboxylate" is not explicitly detailed in the provided search results, its close analog "Ethyl 5,6-Dimethylbenzimidazole-2-carboxylate" and related benzimidazole derivatives offer insights into potential applications. Here's a summary based on the available information:

Scientific Research Applications

Ethyl 5,6-Dimethylbenzimidazole-2-carboxylate:

  • Chemistry: It serves as a precursor in synthesizing more complex benzimidazole derivatives.
  • Biology: It is studied for potential biological activities, including antimicrobial and anticancer properties.
  • Medicine: Researched for potential use in drug development, particularly for its ability to inhibit certain enzymes.
  • Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action: The mechanism of action of Ethyl 5,6-Dimethylbenzimidazole-2-carboxylate involves interaction with specific molecular targets, binding to enzymes and inhibiting their activity, potentially affecting DNA replication or protein synthesis, leading to antimicrobial or anticancer properties.

Benzimidazole Derivatives as Anticancer Therapeutics:

  • Benzimidazole derivatives have shown promise as anticancer agents, especially in precision medicine . They can readily accept or donate protons, facilitating diverse weak interactions for binding with a broad spectrum of therapeutic targets, exhibiting wide-ranging pharmacological activities .

Coordinative Compounds with Benzimidazole Ligands:

  • Complexes with methylbenzimidazole ligands exhibit antibacterial activity against E. faecium E5, B. subtilis, and E. coli . A complex with 5,6-dimethylbenzimidazole inhibits the growth of E. faecium E5, B. subtilis, E. coli, and S. aureus .

5,6-Dimethylbenzimidazole (DMB) and Cobalamin Synthesis:

  • Nicotinate mononucleotide:5,6-dimethylbenzimidazole phosphoribosyltransferase (CobT) from Salmonella typhimurium is central to synthesizing R-ribazole, a key component of cobalamin . Functional analysis focuses on the activation of 5,6-dimethylbenzimidazole (DMB), the lower ligand base of AdoCbl, which can be activated in two ways .

BluB and 5,6-Dimethylbenzimidazole:

  • Conserved residues in the active site or the "lid" domain of BluB are critical for flavin binding and 5,6-dimethylbenzimidazole (DMB) synthesis .

Mechanism of Action

The mechanism of action of Methyl 5,6-Dimethylbenzimidazole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structural features of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogues

A systematic comparison of Methyl 5,6-dimethylbenzimidazole-2-carboxylate with structurally similar compounds reveals critical differences in substituent effects, physicochemical properties, and biological activity.

Substituent Effects and Structural Modifications

Table 1: Key Structural and Functional Differences
Compound Name Substituents Molecular Formula Key Functional Groups Notable Properties
This compound 5-CH₃, 6-CH₃, 2-COOCH₃ C₁₁H₁₂N₂O₂ Methyl ester, dimethylbenzene Enhanced lipophilicity
2-(Chloromethyl)-1H-benzimidazole (Derivatives 32–39) 2-CH₂Cl C₈H₇ClN₂ Chloromethyl group Reactive intermediate for alkylation
Benzimidazole-2-carboxylic acid (Derivatives 40–46) 2-COOH C₈H₆N₂O₂ Carboxylic acid Polar, pH-dependent solubility
5,6-Dichloro-2-methyl-1H-benzimidazole-1-ethanol acetate 5,6-Cl₂, 1-CH₂CH₂OAc C₁₂H₁₂Cl₂N₂O₂ Dichloro, ethanol acetate Increased steric bulk, halogenated
Ethyl 3-methyl-5,6-dihydroimidazo[2,1-b]thiazole-2-carboxylate Thiazole-fused imidazole C₉H₁₃N₂O₂S·HCl Thiazole ring, ethyl ester Heterocyclic fusion alters electronic properties
Key Observations:

The methyl ester group at the 2-position offers hydrolytic stability relative to the free carboxylic acid (Derivatives 40–46 ), which may degrade under acidic conditions.

Biological Relevance :

  • Chloromethyl derivatives (e.g., Derivatives 32–39 ) serve as intermediates for N-alkylation, enabling further functionalization for drug discovery.
  • Thiazole-fused analogues (e.g., ) exhibit distinct electronic profiles due to heterocyclic fusion, which may influence binding to enzymes or receptors.

Physicochemical Properties :

  • The dichloro-substituted compound demonstrates higher molecular weight (287.14 g/mol) and polarity compared to the dimethyl target compound, likely reducing passive diffusion across membranes.
  • Thiophene-substituted benzimidazoles (e.g., ) introduce sulfur-based π-electron systems, altering solubility and intermolecular interactions.

Biological Activity

Methyl 5,6-dimethylbenzimidazole-2-carboxylate (MDMB) is a compound that has garnered attention for its diverse biological activities. This article explores its antibacterial, anticancer, and antiviral properties, supported by relevant studies and data.

Antibacterial Activity

MDMB and its derivatives have shown promising antibacterial effects against various microbial strains. Research indicates that coordination compounds involving MDMB exhibit significant antibacterial activity, particularly against Gram-positive and Gram-negative bacteria.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) values for complexes containing MDMB were reported between 31.25 μg/mL and 62.5 μg/mL against Staphylococcus aureus, Bacillus subtilis, Enterococcus faecium, and Escherichia coli .
  • In a study involving cobalt(II) complexes with MDMB, the compound demonstrated strong activity against Candida albicans and other strains with MIC values indicating effective inhibition .

Table 1: Antibacterial Activity of MDMB Complexes

CompoundMIC (μg/mL)Target Organisms
Co(acr)₂(5,6-Me₂BzIm)₂31.25S. aureus, B. subtilis, E. faecium, E. coli
Cu(acr)₂(5,6-Me₂BzIm)₂62.5E. faecium E5
Ni(acr)₂(5,6-Me₂BzIm)₂500Various strains

Anticancer Activity

MDMB has also been investigated for its potential as an anticancer agent. Studies have highlighted its ability to inhibit cancer cell proliferation through various mechanisms.

  • MDMB derivatives have been shown to act as topoisomerase inhibitors , which are crucial in DNA replication and transcription processes .
  • The compound can induce apoptosis in cancer cells by affecting cell cycle progression, particularly in the G2/M phase .

Case Study:

A study demonstrated that MDMB derivatives exhibited strong cytotoxic effects against several cancer cell lines, including K562 leukemia and HepG-2 hepatocellular carcinoma cells, with IC50 values of 2.68 μmol/L and 8.11 μmol/L , respectively .

Antiviral Activity

Emerging evidence suggests that MDMB may possess antiviral properties as well. Its structural characteristics allow it to interfere with viral replication mechanisms.

Key Insights:

  • Benzimidazole derivatives have been noted for their activity against viruses by inhibiting RNA synthesis through interference with RNA polymerase II .
  • Specific MDMB derivatives have shown efficacy against human cytomegalovirus (HCMV), indicating potential therapeutic applications in antiviral treatments .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 5,6-Dimethylbenzimidazole-2-carboxylate, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : A common approach involves condensation reactions between substituted benzimidazole precursors and methyl carboxylating agents. For example, analogous procedures (e.g., methyl benzoxazole carboxylate synthesis) utilize refluxing methyl-3-amino-4-hydroxybenzoate with excess aryl acids in polar aprotic solvents (e.g., DMF) for 12–15 hours . Key parameters include temperature control (80–100°C) and stoichiometric ratios to minimize side reactions. Post-reaction purification via ice-water precipitation or column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the product .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer :

  • 1H/13C-NMR : Assign peaks to aromatic protons (δ 6.5–8.5 ppm) and methyl/carboxylate groups (δ 2.5–3.5 ppm for methyl; δ 165–170 ppm for carbonyl in 13C-NMR) .
  • Mass Spectrometry (MS) : Look for molecular ion peaks matching the molecular weight (e.g., calculated m/z for C₁₁H₁₂N₂O₂: 204.23) and fragmentation patterns consistent with benzimidazole cores .
  • Elemental Analysis : Validate C, H, N percentages within ±0.3% of theoretical values .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

  • Methodological Answer :

  • Solubility : Test in graded solvents (e.g., DMSO, ethanol, chloroform) via saturation assays. Polar aprotic solvents like DMSO typically dissolve benzimidazole derivatives effectively.
  • Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light and moisture, as ester groups may hydrolyze under acidic/basic conditions .

Q. What are common impurities encountered during synthesis, and how can they be mitigated?

  • Methodological Answer :

  • Byproducts : Unreacted starting materials (e.g., residual amines) or over-alkylated products. Use TLC (silica GF254, UV detection) to track reaction progress.
  • Mitigation : Optimize reaction time/temperature to prevent side reactions. Purify via recrystallization (ethanol/water) or preparative HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to enhance the regioselectivity of dimethyl substitution in the benzimidazole core?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary parameters (solvent polarity, catalyst loading, temperature) using a fractional factorial design. For example, polar solvents (e.g., DMF) may favor electrophilic substitution at the 5,6-positions .
  • Kinetic Studies : Monitor intermediate formation via in-situ FTIR or NMR to identify rate-limiting steps. Adjust stoichiometry of methylating agents (e.g., methyl iodide) to control substitution patterns .

Q. How should researchers resolve contradictions between computational predictions and experimental spectral data for this compound?

  • Methodological Answer :

  • Validation Steps :

Re-examine computational parameters (e.g., DFT functional, basis sets) for NMR chemical shift calculations.

Verify sample purity (HPLC, elemental analysis) to rule out impurities distorting spectral signals .

Cross-reference with crystallographic data (if available) to confirm spatial arrangement of substituents.

Q. What strategies are effective for studying the biological activity of this compound derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., halogens, nitro groups) and test against target enzymes (e.g., kinases) using fluorescence-based assays.
  • Docking Simulations : Use software like AutoDock Vina to model interactions with protein active sites, prioritizing substituents that enhance binding affinity .

Q. How can computational chemistry aid in predicting the physicochemical properties of this compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate solvation free energy in water/octanol to estimate logP values.
  • DFT Calculations : Predict pKa for the carboxylate group using Gaussian09 with implicit solvent models (e.g., SMD). Compare results with experimental potentiometric titrations .

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